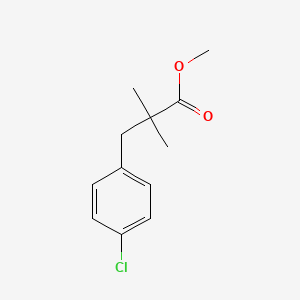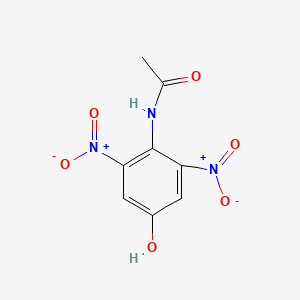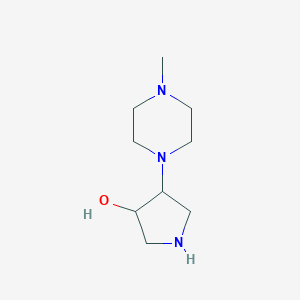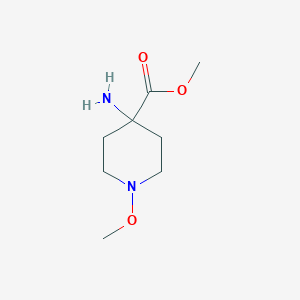
2-(2-Iodo-phenoxy)-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodo-phenoxy)-acetonitrile is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-phenoxy)-acetonitrile typically involves the reaction of 2-iodophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Iodo-phenoxy)-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of 2-(2-Iodo-phenoxy)-ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodo-phenoxy)-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Iodo-phenoxy)-acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in radiolabeling studies, the iodine atom can be replaced with a radioactive isotope, allowing the compound to bind to specific proteins or receptors for imaging purposes. The pathways involved typically include nucleophilic substitution and binding to target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2-Iodophenoxy)acetate
- 2-[(2-Iodophenoxy)methyl]-1,3-dimethylbenzene
- (4-Amino-2-iodo-phenoxy)-acetic acid methyl ester
Uniqueness
2-(2-Iodo-phenoxy)-acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C8H6INO |
|---|---|
Molekulargewicht |
259.04 g/mol |
IUPAC-Name |
2-(2-iodophenoxy)acetonitrile |
InChI |
InChI=1S/C8H6INO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 |
InChI-Schlüssel |
RVNMHOWVDOKQGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)

![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
![4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)



![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)

![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)

